N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-15-12-16(2)21-19(13-15)25-24(32-21)27(11-7-10-26(3)4)20(29)14-28-22(30)17-8-5-6-9-18(17)23(28)31;/h5-6,8-9,12-13H,7,10-11,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXVOJRVSKTPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 487.0 g/mol. Its structure features multiple functional groups, including a dimethylamino propyl chain, a benzo[d]thiazole moiety, and an isoindolinone derivative, which contribute to its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 487.0 g/mol |
| CAS Number | 1052537-92-4 |
Research indicates that compounds similar to this compound exhibit various biological activities such as:
- Antimicrobial Activity : The compound has shown potential antibacterial properties against various strains, likely due to its ability to disrupt bacterial membranes through interactions with quaternary ammonium groups present in its structure.
- Neurotransmitter Modulation : It may interact with serotonin transporters (SERT), influencing serotonin levels in the brain and potentially affecting mood and behavior .
2. Therapeutic Applications
Given its structural characteristics, this compound may be explored for several therapeutic applications:
- Antidepressants : Due to its interaction with SERT, it could serve as a candidate for developing antidepressant medications.
- Antimicrobial Agents : The compound's ability to inhibit bacterial growth positions it as a potential candidate for antibiotic development.
Case Study 1: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial efficacy of derivatives similar to this compound demonstrated significant inhibition zones against E. coli and Staphylococcus aureus. The results indicated that the compound's structural features enhance its interaction with bacterial membranes, leading to effective antimicrobial action .
Case Study 2: Neurotransmitter Interaction
Another research study investigated the binding affinity of this compound with SERT. It was found that the compound exhibited competitive inhibition at concentrations as low as 10 µM, suggesting its potential as an antidepressant agent by modulating serotonin levels in synaptic clefts .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step pathways, including:
- Amide bond formation : Reacting a dimethylaminopropylamine derivative with a functionalized benzo[d]thiazole precursor under coupling agents like EDC/HOBt .
- Introduction of the dioxoisoindolinyl group : A nucleophilic substitution or condensation reaction to attach the 1,3-dioxoisoindoline moiety .
- Hydrochloride salt formation : Final protonation using HCl in a polar solvent (e.g., ethanol) . Challenges : Ensuring regioselectivity during substitutions, minimizing side reactions (e.g., over-alkylation), and optimizing purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., distinguishing between N-substituted and O-substituted isomers via - and -NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC-PDA : Assess purity (>95% is typical for research-grade material) .
Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?
- Solubility : Test in solvents like DMSO (common stock solution), water, or ethanol using gravimetric analysis or UV-Vis spectroscopy. Note that hydrochloride salts often exhibit better aqueous solubility than free bases .
- Stability : Conduct accelerated degradation studies (e.g., pH 3–9 buffers, 40°C for 48 hours) followed by HPLC to monitor decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Use Design of Experiments (DoE) methodologies:
- Factorial designs : Vary parameters like temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading to identify optimal conditions .
- Response surface modeling : Predict interactions between variables (e.g., excess reagent ratios impacting side-product formation) . Example: A Central Composite Design reduced reaction time by 30% while maintaining >85% yield for a structurally similar acetamide .
Q. What computational strategies predict the compound’s reactivity or target interactions?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., nucleophilic attack sites on the thiazole ring) .
- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions .
Q. How should researchers design in vivo studies to evaluate bioactivity?
- Pharmacokinetics (PK) : Administer via IV/oral routes in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations .
- Dose-response : Use logarithmic dosing (e.g., 1–100 mg/kg) to establish efficacy thresholds and toxicity .
- Mechanistic studies : Pair with RNA-seq or proteomics to identify pathways modulated by the compound .
Q. How can contradictory data in biological assays be resolved?
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish biological variability from experimental error .
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
- Batch-effect analysis : Check for inconsistencies in compound storage (e.g., DMSO hygroscopicity altering solubility) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
